Dihexyl fumarate
Overview
Description
Dihexyl fumarate is an organic compound with the molecular formula C₁₆H₂₈O₄. It is an ester derived from fumaric acid and hexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a fumarate backbone with two hexyl ester groups.
Mechanism of Action
Target of Action
Dihexyl fumarate, like other fumarate derivatives, is hypothesized to interact with cellular targets involved in immune regulation and neuroprotection .
Mode of Action
It is hypothesized to regulate cell signaling pathways, causing beneficial immune and neuroprotective effects . The active metabolite of diroximel fumarate, monomethyl fumarate (MMF), is known to activate the Nrf2 pathway . It is plausible that this compound may have a similar mode of action.
Biochemical Pathways
This compound is likely to affect the same biochemical pathways as other fumarate derivatives. For instance, dimethyl fumarate and its active metabolite MMF up-regulate the Nrf2 pathway . This pathway plays a crucial role in cellular defense mechanisms against oxidative stress. Additionally, fumarate hydratase, an enzyme involved in the Krebs cycle, has been identified as a new checkpoint of metabolic regulation in inflammatory macrophages .
Result of Action
Based on the effects of similar compounds, it is likely that this compound could have immunomodulatory and neuroprotective effects .
Action Environment
It is known that the action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Dihexyl fumarate can participate in a variety of biochemical reactions. It has been reported to be involved in polymerization reactions, where it can initiate processes such as esterification, nitration, and oxidation
Molecular Mechanism
As mentioned above, related compounds like fumarate can influence cellular function through their interactions with enzymes such as prolyl hydroxylases
Metabolic Pathways
This compound is likely to be involved in metabolic pathways related to fumarate and the TCA cycle
Subcellular Localization
Fumarase, an enzyme that catalyzes the conversion of fumarate to malate in the TCA cycle, is known to be localized in both the mitochondria and the cytosol
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihexyl fumarate can be synthesized through the esterification of fumaric acid with hexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction conditions include heating the reactants under reflux to achieve the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Dihexyl fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Hexanoic acid and fumaric acid derivatives.
Reduction: Hexanol and fumaric acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dihexyl fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: this compound is used in the production of polymers, resins, and plasticizers due to its chemical stability and flexibility.
Comparison with Similar Compounds
Dimethyl fumarate: An ester of fumaric acid with methanol, used in the treatment of multiple sclerosis.
Diethyl fumarate: An ester of fumaric acid with ethanol, used in organic synthesis.
Dibutyl fumarate: An ester of fumaric acid with butanol, used as a plasticizer.
Comparison: Dihexyl fumarate is unique due to its longer hexyl chains, which impart different physical and chemical properties compared to its shorter-chain counterparts. This results in variations in solubility, reactivity, and applications. For instance, this compound’s longer chains make it more suitable for use in polymer and resin production, whereas dimethyl fumarate is more commonly used in medical applications.
Properties
IUPAC Name |
dihexyl (E)-but-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCVOSQFZZCSLN-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C=CC(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)/C=C/C(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893393 | |
Record name | Dihexyl (2E)-2-butenedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Butenedioic acid (2E)-, 1,4-dihexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19139-31-2 | |
Record name | Dihexyl fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19139-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihexyl fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019139312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2E)-, 1,4-dihexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihexyl (2E)-2-butenedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihexyl fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHEXYL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3O343SS2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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